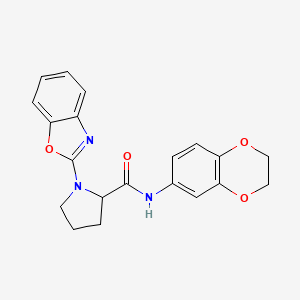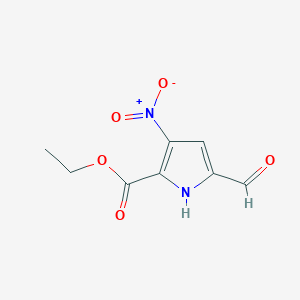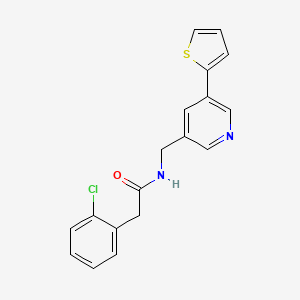
4-((2,6-Dichlorophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 4-((2,6-Dichlorophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid, is a structurally complex molecule that may have potential applications in various fields, including biological activity and material science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help us infer certain aspects of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of anhydrides with amino-substituted phenols. For instance, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was synthesized through a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . This suggests that the synthesis of our compound of interest might also involve similar ring-opening reactions, possibly with different anhydrides and amino-substituted phenols to introduce the dichlorophenyl and dimethoxyphenethyl groups.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic methods and computational analyses. For example, the structure of 4-amino-3(4-chlorophenyl) butanoic acid was confirmed using Fourier transform infrared (FT-IR) and Fourier transform Raman (FTR) spectra, as well as Hartree–Fock and density functional theory (DFT) calculations . Similarly, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, NMR, and single-crystal X-ray diffraction studies . These techniques could be applied to determine the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their electronic properties. The NBO analysis of 4-amino-3(4-chlorophenyl) butanoic acid showed intramolecular charge transfer (ICT) within the molecule, indicating potential reactivity sites . Similarly, the NBO analysis of other related compounds provided insights into intermolecular electronic interactions and stabilization energies . These analyses suggest that our compound may also exhibit interesting reactivity patterns, which could be explored further through similar computational studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to our compound of interest have been studied using computational methods. The first-order hyperpolarizability, a measure of nonlinear optical (NLO) properties, and other thermodynamical properties such as zero-point vibrational energies, rotational constants, entropies, and dipole moments have been computed for 4-amino-3(4-chlorophenyl) butanoic acid . The HOMO and LUMO analysis, as well as molecular electrostatic potential maps, have been used to determine charge transfer and stability of the molecule . These studies provide a foundation for predicting the physical and chemical properties of 4-((2,6-Dichlorophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid, which could be expected to have similar properties due to structural similarities.
Aplicaciones Científicas De Investigación
Molecular Docking and Biological Activities
- Molecular Docking and Spectroscopic Analysis : A comparative study of derivatives, including 4-((2,6-Dichlorophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid, utilized molecular docking, vibrational spectroscopy, and theoretical calculations to investigate their structure and biological activities. The study highlighted their potential as nonlinear optical materials due to their dipole moment and hyperpolarizabilities. Moreover, Auto-dock studies indicated that these compounds might inhibit Placenta growth factor (PIGF-1), suggesting potential pharmacological importance (Vanasundari et al., 2018).
Spectroscopic and Structural Studies
- Vibrational Spectroscopy and Molecular Structure : Research on the vibrational spectroscopy and molecular structure of similar compounds has been conducted to understand their spectral characteristics and structural stability. These studies utilize Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy, and density functional theory (DFT) calculations to explore the molecular structure and vibrational modes, providing insights into their reactivity and stability (Raju et al., 2015).
Nonlinear Optical Properties
- Nonlinear Optical Materials : The first hyperpolarizability of these compounds indicates their potential as candidates for nonlinear optical materials. This suggests applications in the development of new optical devices and materials with enhanced optical properties (Raju et al., 2015).
Docking Studies and Chemical Reactivity
- Docking and Spectroscopic Properties : An investigation into the reactive and spectroscopic properties of derivatives, including computational studies and molecular docking, provided insights into the molecule's reactive sites and potential inhibitory activities against specific biological targets. This underscores the relevance of these compounds in medicinal chemistry and drug design (Mary et al., 2017).
Propiedades
IUPAC Name |
4-(2,6-dichloroanilino)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O5/c1-28-16-7-6-12(10-17(16)29-2)8-9-23-15(20(26)27)11-18(25)24-19-13(21)4-3-5-14(19)22/h3-7,10,15,23H,8-9,11H2,1-2H3,(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLBQHKJUNIYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(CC(=O)NC2=C(C=CC=C2Cl)Cl)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,6-Dichlorophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2529583.png)

![N-(4-methylthiazol-2-yl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2529589.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2529591.png)
![(1S,2S,4R)-2-(Aminomethyl)-4-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)cyclopentan-1-ol](/img/structure/B2529592.png)
![3-Propan-2-yl-5-[[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2529593.png)
![2-[4-({2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2529594.png)

![(S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate](/img/structure/B2529598.png)
![1-(2-morpholino-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2529601.png)


![5-Benzyl-2-pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2529604.png)